二辛酰过氧化物

描述

Dioctanoyl peroxide (DOP) is a type of organic peroxide, which is a highly reactive compound that is used in a variety of applications. It is a white, crystalline solid with a melting point of about 70°C and a boiling point of about 200°C. DOP is used in the synthesis of a wide range of organic compounds and as a catalyst in polymerization reactions. It is also used as a bleaching agent, a curing agent, and a disinfectant.

科学研究应用

聚合引发剂

二辛酰过氧化物广泛用作自由基引发剂,用于聚氯乙烯的聚合。 它在 60-75°C 的温度范围内,特别适用于悬浮聚合和本体聚合工艺 。这种应用利用了它分解并产生自由基以引发聚合反应的能力。

乙烯基聚合物的合成

在乙烯基聚合物的合成中,二辛酰过氧化物可用于控制苯乙烯的氧化聚合速率,特别是在不同氧气压力下,温度范围为 35 至 55°C 。这使得聚合速度更快,这在工业应用中至关重要。

自修复体系

该化合物已被评估用于基于自由基聚合的自修复体系。 它的适用性作为过氧化物引发剂,是通过针对基于开环易位聚合的自修复体系的标准来比较的 。

动态特性研究

利用非相干准弹性中子散射和固体核磁共振等技术,对二辛酰过氧化物客体分子在尿素等主体结构中的动态特性进行了研究 。这种应用对于理解受限空间中的分子相互作用和动力学非常重要。

活性氧物种的来源

近期研究利用二酰基过氧化物,如二辛酰过氧化物,作为合成化学中活性氧物种的来源。 这些新颖的反应模式通过允许以空前的方式同时使用多种功能,无论是否使用过渡金属催化剂,扩展了二酰基过氧化物的实用性 。

作用机制

Target of Action

Dioctanoyl peroxide is a type of organic peroxideIt’s known that peroxides, in general, can interact with various biological molecules, including proteins and dna .

Mode of Action

Peroxides, including dioctanoyl peroxide, are known to undergo homolytic cleavage, leading to the formation of free radicals . These radicals can interact with various biological molecules, leading to a range of biochemical reactions .

Biochemical Pathways

It’s known that reactive oxygen species (ros), which can be generated by peroxides, play a role in various biochemical transformations such as carboxylation, hydroxylation, and peroxidation . They can also modulate signal transduction pathways .

Pharmacokinetics

The physicochemical properties of a molecule can influence its adme properties . For instance, a molecule’s lipophilicity and hydrophilicity can affect its absorption and distribution .

Result of Action

The generation of ros through peroxide breakdown can lead to oxidative stress, which can cause damage to a wide range of biomolecules including lipids, proteins, and nucleic acids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of dioctanoyl peroxide. For instance, exposure to environmental pollutants can lead to enhanced ROS production, which could potentially influence the action of peroxides . Additionally, factors such as pH, temperature, and presence of other chemicals can affect the stability and reactivity of peroxides .

生化分析

Biochemical Properties

Dioctanoyl peroxide plays a significant role in biochemical reactions, primarily through the generation of free radicals. These free radicals can initiate various biochemical processes, including polymerization and oxidation reactions. Dioctanoyl peroxide interacts with several enzymes, proteins, and other biomolecules. For instance, it can react with peroxidases, which are enzymes that catalyze the decomposition of peroxides. The interaction between dioctanoyl peroxide and peroxidases leads to the formation of reactive oxygen species (ROS), which can further participate in oxidative stress and signaling pathways .

Cellular Effects

Dioctanoyl peroxide has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The generation of ROS by dioctanoyl peroxide can lead to oxidative stress, which in turn can activate signaling pathways such as the MAPK and NF-κB pathways. These pathways play crucial roles in regulating gene expression and cellular responses to stress . Additionally, dioctanoyl peroxide can alter cellular metabolism by affecting the redox state of the cell, leading to changes in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of dioctanoyl peroxide involves its ability to generate free radicals and ROS. These reactive species can interact with various biomolecules, including lipids, proteins, and nucleic acids. Dioctanoyl peroxide can bind to and modify the activity of enzymes, either inhibiting or activating them. For example, it can inhibit antioxidant enzymes such as catalase and superoxide dismutase, leading to an accumulation of ROS and oxidative damage . Additionally, dioctanoyl peroxide can induce changes in gene expression by activating transcription factors that respond to oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dioctanoyl peroxide can change over time due to its stability and degradation. Dioctanoyl peroxide is relatively stable at low temperatures but can decompose at higher temperatures, leading to the release of free radicals and ROS. Over time, the accumulation of ROS can cause long-term effects on cellular function, including DNA damage, protein oxidation, and lipid peroxidation . In vitro and in vivo studies have shown that prolonged exposure to dioctanoyl peroxide can lead to chronic oxidative stress and cellular dysfunction .

Dosage Effects in Animal Models

The effects of dioctanoyl peroxide vary with different dosages in animal models. At low doses, dioctanoyl peroxide can induce mild oxidative stress and activate protective cellular responses. At high doses, it can cause severe oxidative damage, leading to cell death and tissue injury. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response . Toxic or adverse effects at high doses include inflammation, necrosis, and organ dysfunction .

Metabolic Pathways

Dioctanoyl peroxide is involved in several metabolic pathways, primarily those related to oxidative stress and redox regulation. It interacts with enzymes such as peroxidases and oxidases, which are involved in the metabolism of ROS. Dioctanoyl peroxide can also affect the levels of metabolites involved in energy production and cellular respiration, such as ATP and NADH . The compound’s ability to generate ROS can lead to alterations in metabolic flux, affecting the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, dioctanoyl peroxide is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with intracellular transporters and binding proteins. The distribution of dioctanoyl peroxide within cells can affect its localization and accumulation, influencing its biological activity . Additionally, the compound can be transported through the bloodstream to different tissues, where it can exert its effects .

Subcellular Localization

Dioctanoyl peroxide is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its subcellular localization can influence its activity and function. For example, in the mitochondria, dioctanoyl peroxide can affect mitochondrial respiration and energy production by generating ROS . In the endoplasmic reticulum, it can influence protein folding and secretion by inducing oxidative stress . Targeting signals and post-translational modifications can direct dioctanoyl peroxide to specific compartments, affecting its subcellular distribution and activity .

属性

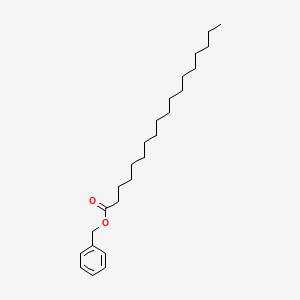

IUPAC Name |

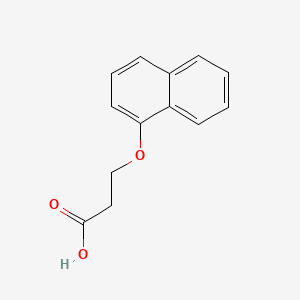

octanoyl octaneperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4/c1-3-5-7-9-11-13-15(17)19-20-16(18)14-12-10-8-6-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSFOMHQIATOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OOC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4 | |

| Record name | CAPRYLYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061086 | |

| Record name | Peroxide, bis(1-oxooctyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw-colored liquid; sharp odor., Straw-colored liquid with a sharp odor; Immiscible with water; [Hawley] | |

| Record name | CAPRYLYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caprylyl peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000602 [mmHg] | |

| Record name | Caprylyl peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

762-16-3 | |

| Record name | CAPRYLYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(1-oxooctyl) peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caprylyl peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxide, bis(1-oxooctyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Peroxide, bis(1-oxooctyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctanoyl peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLYL PEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H709TZ1FAF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CAPRYLYL PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2752 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

29 °C | |

| Record name | CAPRYLYL PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2752 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of dioctanoyl peroxide in scientific research?

A1: Dioctanoyl peroxide is primarily used as a free-radical initiator in polymerization reactions, particularly in the production of low-density polyethylene (LDPE). [, ] It facilitates the breakdown of ethylene monomers, leading to chain growth and polymer formation.

Q2: How does the structure of dioctanoyl peroxide influence its reactivity?

A2: Dioctanoyl peroxide consists of two eight-carbon chains (octanoyl groups) linked by a peroxide bond (-O-O-). [, ] This peroxide bond is weak and readily undergoes homolytic cleavage, generating two octanoyloxy radicals. These radicals are highly reactive and initiate the polymerization process by attacking ethylene monomers. []

Q3: How does the reaction of dioctanoyl peroxide with carbon tetrabromide differ from its reaction with carbon tetrachloride?

A3: Research shows that heptyl radicals, produced during dioctanoyl peroxide decomposition, preferentially react with carbon tetrabromide over carbon tetrachloride. [] This selectivity results in a higher yield of 1-heptyl bromide (54.1% vs. 83.4%) when carbon tetrabromide is used. [, ] This highlights the influence of halogen reactivity on the reaction pathway.

Q4: What alternative compounds are being investigated to improve upon the performance of dioctanoyl peroxide in polymerization reactions?

A4: Researchers are exploring the use of difunctional peroxides, such as 2,2-bis(tert-butylperoxy)-butane and 2.5-dimetyl hexane-2t-butylperoxy-5perpivalate, as alternatives to dioctanoyl peroxide. [, ] These compounds have shown promising results, including higher ethylene conversion rates and the ability to produce branched polymers with potentially desirable properties. [, ]

Q5: How do researchers study the behavior of dioctanoyl peroxide within confined spaces?

A5: Scientists have investigated the dynamic properties of dioctanoyl peroxide molecules confined within the tunnel structure of urea inclusion compounds. [, , , ] Techniques like incoherent quasielastic neutron scattering (IQNS), solid-state 2H nuclear magnetic resonance (NMR), and Brillouin scattering have been employed to analyze the translational and rotational motions of the peroxide molecules within these channels. [, , , ]

Q6: What insights have X-ray diffraction studies provided about the structure of dioctanoyl peroxide in urea inclusion compounds?

A6: X-ray diffraction analysis has revealed that dioctanoyl peroxide molecules within urea inclusion compounds exhibit both three-dimensionally ordered and one-dimensionally ordered regions. [] This structural complexity arises from the incommensurate relationship between the periodicities of the guest (dioctanoyl peroxide) and host (urea) structures. [] The studies also highlighted the specific packing arrangements of dioctanoyl peroxide molecules within the urea channels and the influence of interchannel interactions. []

Q7: Have there been any computational studies on dioctanoyl peroxide and what information have they provided?

A7: Yes, local density functional calculations have been used to predict the electron density distributions of dioctanoyl peroxide within urea inclusion compounds. [] These calculations helped rationalize specific features observed in the X-ray diffraction patterns, demonstrating the utility of computational methods in understanding the structural properties of these compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 2-hydroxy-3-[(4-nitrophenyl)azo]-5-[(4-sulfophenyl)azo]-, disodium salt](/img/structure/B1594343.png)

![[1,1'-Biphenyl]-3,3'-diol](/img/structure/B1594345.png)